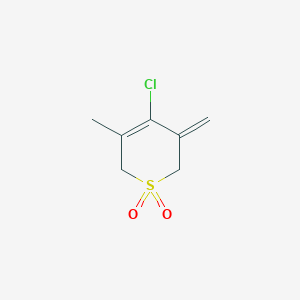
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide: is a heterocyclic compound containing sulfur. It is characterized by a thiopyran ring structure with a chlorine atom at the 4th position, a methyl group at the 5th position, and a methylene group at the 3rd position. The compound also features a 1,1-dioxide functional group, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a chlorinated precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives with reduced sulfur oxidation states.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
科学的研究の応用
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with different substitution patterns and biological activities.
Uniqueness
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both chlorine and methylene groups
特性
CAS番号 |
61170-11-4 |
|---|---|
分子式 |
C7H9ClO2S |
分子量 |
192.66 g/mol |
IUPAC名 |
4-chloro-3-methyl-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C7H9ClO2S/c1-5-3-11(9,10)4-6(2)7(5)8/h1,3-4H2,2H3 |
InChIキー |
GBIWUWMGLHQGPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C)CS(=O)(=O)C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


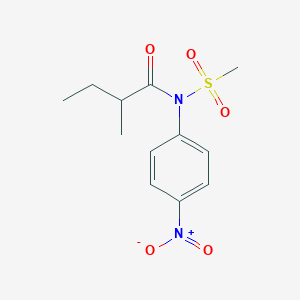
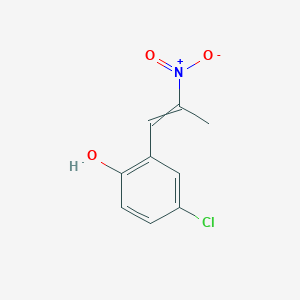
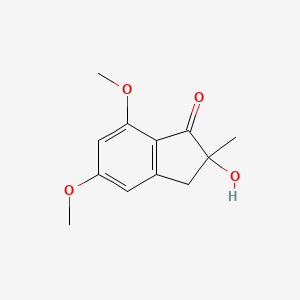
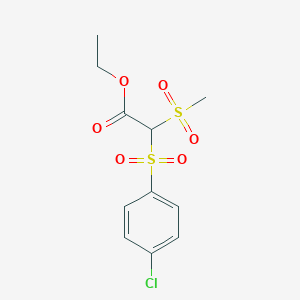

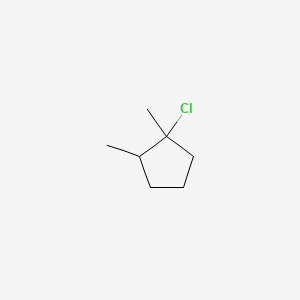
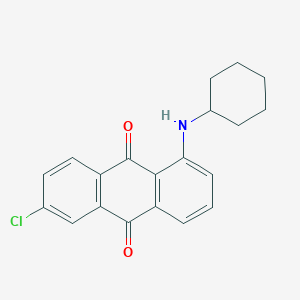
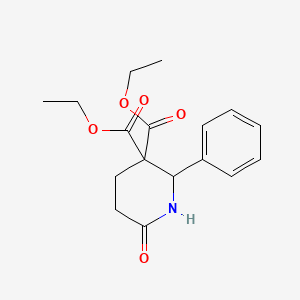
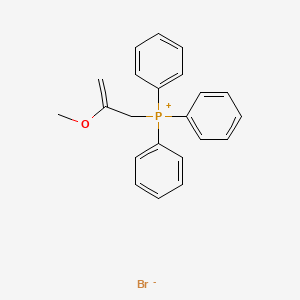
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
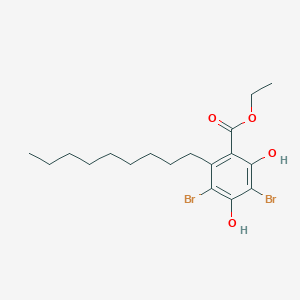
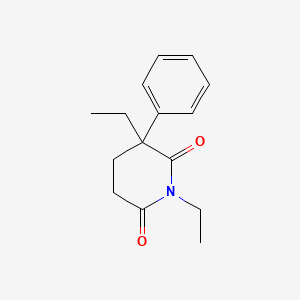
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
